4-Acetoxynisoldipine is synthesized from nisoldipine, a well-known 1,4-dihydropyridine compound. It belongs to the class of calcium channel blockers, which inhibit the influx of calcium ions through voltage-gated calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and reduced blood pressure.
The synthesis of 4-acetoxynisoldipine typically involves the acetylation of nisoldipine. The general synthetic route can be outlined as follows:
This synthetic method allows for the introduction of the acetoxy group at the 4-position of the nisoldipine structure, potentially altering its pharmacokinetic profile.
The molecular formula of 4-acetoxynisoldipine is . Its structure can be analyzed through various spectroscopic techniques:
The molecular structure features a dihydropyridine core with an acetoxy substituent, which influences its interaction with calcium channels.
4-Acetoxynisoldipine can undergo several chemical reactions:
The mechanism of action of 4-acetoxynisoldipine primarily involves its role as a calcium channel blocker:
This mechanism makes it effective in treating conditions like hypertension and angina pectoris.
4-Acetoxynisoldipine exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in pharmaceutical formulations.
4-Acetoxynisoldipine has potential applications in various scientific fields:
4-Acetoxynisoldipine is a structurally modified dihydropyridine calcium channel blocker derived from the antihypertensive drug Nisoldipine. The compound is characterized by the introduction of an acetoxy moiety at the C4 position of its dihydropyridine ring, replacing the original nitrophenyl substituent. Its systematic IUPAC name is methyl 2-methylpropyl 4-(acetoxy)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, reflecting the esterification at both the C3 and C5 positions and the critical C4 acetoxy modification [8].
The molecular formula is C₂₂H₂₆N₂O₇, with a molecular weight of 430.45 g/mol. This represents a 42.04 g/mol increase compared to the parent Nisoldipine (C₂₀H₂₄N₂O₆, 388.41 g/mol), attributable to the acetoxy group [6] [8]. Key chemical identifiers include:
Table 1: Structural Comparison to Nisoldipine
Feature | Nisoldipine | 4-Acetoxynisoldipine |
---|---|---|
C4 Substituent | 2-Nitrophenyl | Acetoxy group |
Molecular Weight | 388.41 g/mol | 430.45 g/mol |
Key Functional Groups | 3,5-Dicarboxylate esters | Retains esters + C4-acetate |
The acetoxy modification alters electron distribution across the dihydropyridine ring, potentially influencing redox behavior and metabolic stability. Mass spectrometry studies of analogous dihydropyridines indicate that C4 substituents govern fragmentation pathways, with acetoxy derivatives likely undergoing distinct cleavage patterns compared to nitrophenyl analogs [6].
4-Acetoxynisoldipine emerged from systematic structure-activity relationship (SAR) explorations during the 1990s–2000s, a period marked by intensive optimization of dihydropyridine calcium channel blockers. This era followed the clinical success of Nisoldipine (patented 1975, FDA-approved 1990), which was developed by Bayer as "Bay K 5552" to enhance vascular selectivity over first-generation agents like Nifedipine [4] [10].
The rationale for C4 modifications stemmed from two key observations:
Synthetic routes to 4-Acetoxynisoldipine typically involve:
Table 2: Historical Milestones in Dihydropyridine Development
Timeframe | Development | Significance |
---|---|---|
1970s | Nifedipine introduction | Validated dihydropyridine scaffold for CVD |
1975 | Nisoldipine patent (Bayer) | Improved vascular selectivity vs. Nifedipine |
1990s | Clinical use of Nisoldipine | FDA approval for hypertension (Sular®) |
1990s–2000s | C4 analog synthesis (e.g., 4-Acetoxy) | Metabolic optimization initiatives |
Despite promising in vitro activity, 4-Acetoxynisoldipine did not advance to clinical development, likely due to formulation challenges and the concurrent success of next-generation dihydropyridines like Amlodipine [9].
The acetoxy modification at C4 confers distinctive pharmacologic and physicochemical properties, making 4-Acetoxynisoldipine a valuable tool compound in cardiovascular drug discovery:
Table 3: Pharmacological Profile Comparison
Parameter | Nisoldipine | 4-Acetoxynisoldipine |
---|---|---|
L-type Ca²⁺ IC₅₀ | 0.7–3.8 nM | 5.1–8.9 nM |
CYP3A4 Affinity (Km) | 12.4 μM | Not metabolized |
LogP (calculated) | 3.1 | 2.8 |
Antioxidant IC₅₀ | 28.2 μM | 19.5 μM (predicted) |
Notably, 4-Acetoxynisoldipine exhibits prodrug potential: Esterase-mediated hydrolysis generates 4-hydroxynisoldipine, a metabolite with demonstrated vasodilatory activity in isolated rat aorta models (EC₅₀ = 110 nM vs. 7.4 nM for Nisoldipine) [6] [10]. This positions it as a prototype for enzyme-targeted cardiovascular prodrugs.
In neuropharmacology, the compound's blood-brain barrier penetration (predicted 4.2-fold higher than Nisoldipine) enables exploration of calcium channel blockade in CNS disorders, though this remains experimentally underexplored [10]. Its role in medicinal chemistry endures as a structural template for optimizing dihydropyridine metabolism and tissue distribution.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0